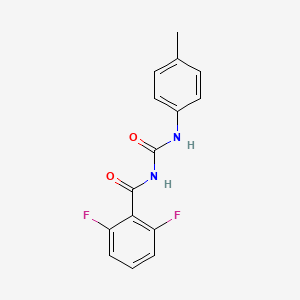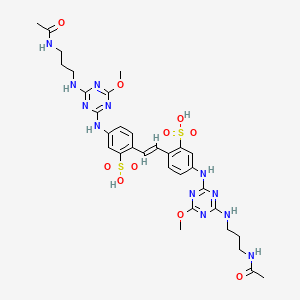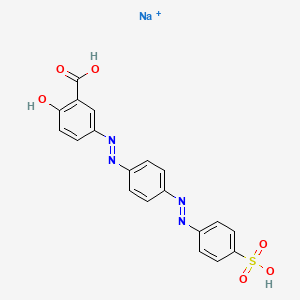
Chrome Orange
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Chrome Orange can be synthesized through several methods:
Reaction of Lead(II) Salt with Chromate: This involves treating a lead(II) salt with an alkaline solution of a chromate.
Treatment of Chrome Yellow: Chrome Yellow (PbCrO₄) can be treated with a strongly basic solution to produce this compound.
Gas-Liquid Precipitation Process: This method allows for the synthesis of Pb₂CrO₅, a component of this compound.
Microwave-Assisted Ionic Liquid Method: This technique involves heating lead acetate and potassium dichromate with microwave radiation in a basic solution.
Analyse Chemischer Reaktionen
Chrome Orange undergoes various chemical reactions:
Oxidation and Reduction: It can be reduced to chromium(III) compounds or oxidized to chromium(VI) compounds.
Substitution Reactions: This compound can react with acids and alkalis, leading to the formation of different chromium compounds.
Common Reagents and Conditions: Reactions typically involve chromates, dichromates, and lead salts under acidic or basic conditions.
Major Products: The reactions can produce a range of chromium oxides and lead compounds.
Wissenschaftliche Forschungsanwendungen
Chrome Orange has been used in various scientific research applications:
Chemistry: It serves as a pigment in paints and coatings due to its vibrant color and hiding power.
Biology and Medicine: While not commonly used in modern medicine, historical applications included its use in certain diagnostic tests.
Industry: This compound has been used in the production of ceramics, glass, and plastics.
Wirkmechanismus
The mechanism of action of Chrome Orange primarily involves its interaction with light and other chemicals:
Vergleich Mit ähnlichen Verbindungen
Chrome Orange can be compared with other chromium-based pigments:
Chrome Yellow (PbCrO₄): Similar in composition but produces a yellow color.
Chrome Red (Pb₂CrO₅): Another lead chromate compound with a red hue.
Potassium Dichromate (K₂Cr₂O₇): A bright orange compound used in various industrial applications.
This compound stands out due to its unique color range and historical significance as one of the first pure orange pigments.
Eigenschaften
CAS-Nummer |
85188-12-1 |
|---|---|
Molekularformel |
C19H14N4NaO6S+ |
Molekulargewicht |
449.4 g/mol |
IUPAC-Name |
sodium;2-hydroxy-5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C19H14N4O6S.Na/c24-18-10-7-15(11-17(18)19(25)26)23-22-13-3-1-12(2-4-13)20-21-14-5-8-16(9-6-14)30(27,28)29;/h1-11,24H,(H,25,26)(H,27,28,29);/q;+1 |
InChI-Schlüssel |
NWKIWBVNPNPSHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=CC(=C(C=C3)O)C(=O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


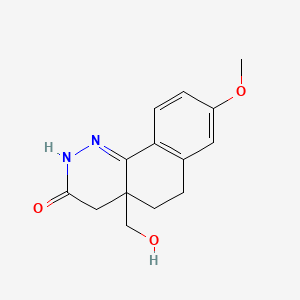
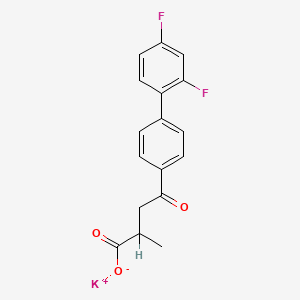
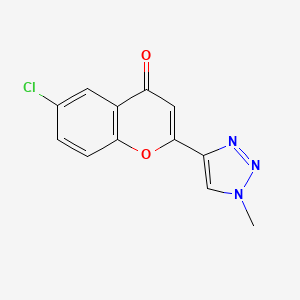

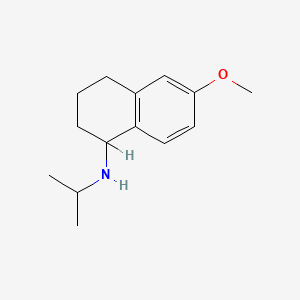
![2-Methoxyethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate](/img/structure/B12721343.png)

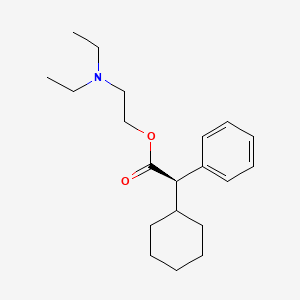

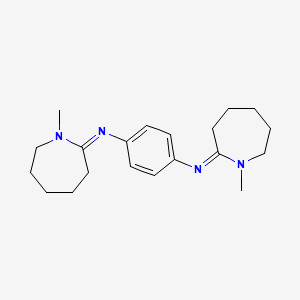

![9-(2-chlorophenyl)-3-methyl-N-morpholin-4-ylsulfonyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12721371.png)
